molecular formula C9H9N3O2 B4548597 2-(5-Methylbenzotriazol-1-yl)acetic acid

2-(5-Methylbenzotriazol-1-yl)acetic acid

Cat. No.: B4548597
M. Wt: 191.19 g/mol
InChI Key: KVVWYPMQIMOSHG-UHFFFAOYSA-N
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Description

2-(5-Methylbenzotriazol-1-yl)acetic acid is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. This compound features a benzotriazole ring substituted with a methyl group at the 5-position and an acetic acid moiety at the 2-position. Benzotriazole derivatives are widely recognized for their stability and reactivity, making them valuable in synthetic chemistry and industrial applications .

Scientific Research Applications

2-(5-Methylbenzotriazol-1-yl)acetic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylbenzotriazol-1-yl)acetic acid typically involves the reaction of 5-methylbenzotriazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the benzotriazole nitrogen attacks the electrophilic carbon of chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylbenzotriazol-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-(5-Methylbenzotriazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzotriazole ring can form stable coordination complexes with metal ions, which can inhibit corrosion processes. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methylbenzotriazol-1-yl)acetic acid stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The presence of the acetic acid moiety enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(5-methylbenzotriazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6-2-3-8-7(4-6)10-11-12(8)5-9(13)14/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVWYPMQIMOSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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